molecular formula C26H23NO3 B14493536 alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester CAS No. 65363-07-7

alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B14493536
CAS No.: 65363-07-7
M. Wt: 397.5 g/mol
InChI Key: DQUAINAKZWEGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylbenzeneacetic acid moiety, and a cyano(3-phenoxyphenyl)methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.

    Esterification: Formation of the ester linkage between the acetic acid and the cyano(3-phenoxyphenyl)methyl group.

    Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyhalothrin: A pyrethroid insecticide with a similar ester linkage.

    Alpha-cyano-3-phenoxybenzyl alcohol: Shares the cyano(3-phenoxyphenyl)methyl group.

Uniqueness

Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65363-07-7

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-cyclopropyl-2-(4-methylphenyl)acetate

InChI

InChI=1S/C26H23NO3/c1-18-10-12-19(13-11-18)25(20-14-15-20)26(28)30-24(17-27)21-6-5-9-23(16-21)29-22-7-3-2-4-8-22/h2-13,16,20,24-25H,14-15H2,1H3

InChI Key

DQUAINAKZWEGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CC2)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.